Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester

Liquid Crystal Display (LCD) Nematic Phase Engineering Phase Transition Thermodynamics

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester (also indexed as CAS 67589-55-3 for the trans-isomer) is a non-polar, low-melting nematic liquid crystal monomer belonging to the 4-n-alkyloxyphenyl 4'-n-alkylcyclohexyl carboxylate homologous series (coded D-nOm). With molecular formula C23H36O3 and a molecular weight of 360.5 g/mol, this ester features a trans-4-pentylcyclohexane core ester-linked to a 4-pentyloxyphenyl moiety, giving it a flexible, apolar structure suitable for formulating room-temperature nematic mixtures for liquid crystal displays (LCDs), optical modulators, and electro-optic research.

Molecular Formula C23H36O3
Molecular Weight 360.5 g/mol
CAS No. 67679-66-7
Cat. No. B12083434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester
CAS67679-66-7
Molecular FormulaC23H36O3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCCCC
InChIInChI=1S/C23H36O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3
InChIKeyNWXQRUYEAUDZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester (CAS 67679-66-7): Nematic Liquid Crystal Monomer for Display and Electro-Optic Research


Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester (also indexed as CAS 67589-55-3 for the trans-isomer) is a non-polar, low-melting nematic liquid crystal monomer belonging to the 4-n-alkyloxyphenyl 4'-n-alkylcyclohexyl carboxylate homologous series (coded D-nOm) [1]. With molecular formula C23H36O3 and a molecular weight of 360.5 g/mol, this ester features a trans-4-pentylcyclohexane core ester-linked to a 4-pentyloxyphenyl moiety, giving it a flexible, apolar structure suitable for formulating room-temperature nematic mixtures for liquid crystal displays (LCDs), optical modulators, and electro-optic research [2].

Compound Type
Non-polar nematic liquid crystal monomer; 4-pentylcyclohexyl carboxylate core
Primary Workflow
Room-temperature nematic mixture formulation for LCD and electro-optic device research
Key Selection Context
Monotropic SmA phase only; reported wide nematic range and absence of SmB phase

Why Generic Substitution of 4-Alkyloxyphenyl 4'-Alkylcyclohexyl Carboxylates Fails: Phase-Behavior Evidence for 67679-66-7


Within the D-nOm homologous series, seemingly minor changes in alkyl/alkoxy chain length produce profound differences in mesophase sequence, smectic polymorphism, and nematic thermal stability [1]. The target compound D-505 (n=5, m=5) exhibits a crystal-to-nematic transition with only a monotropic SmA phase, whereas close homologs D-506 (n=5, m=6) and D-508 (n=5, m=8) display enantiotropic SmB and SmA phases that substantially alter mixture phase diagrams [1]. These structural differences directly impact mixture clearing points, viscosity, and dielectric anisotropy [2], meaning that procurement of a generic 'phenyl cyclohexanecarboxylate ester' without precise chain-length specification risks incompatible phase behavior, narrower nematic ranges, or unwanted smectic phase induction in formulated products.

Chain-length sensitivity
Minor changes in alkyl/alkoxy chain length alter smectic polymorphism (e.g., D-506/D-508 introduce enantiotropic SmA/SmB), compromising nematic phase purity.
Phase-diagram incompatibility
Generic “phenyl cyclohexanecarboxylate” substitutes may induce unwanted smectic phases and narrower nematic ranges in formulated mixtures.
Viscosity/dielectric shift
Longer-chain homologs exhibit higher viscosity and less negative dielectric anisotropy, which can slow switching speeds and affect alignment mode suitability.

Quantitative Differentiation Evidence for Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester (CAS 67679-66-7) Against Closest Homologs


Nematic Phase Range and Clearing Point: D-505 vs. D-506 and D-508

D-505 (the target compound) exhibits a crystal-to-nematic transition at 35.5 °C and a nematic-to-isotropic clearing point of 75.0 °C, yielding a nematic phase range of ~39.5 °C on heating [1]. In contrast, the closest homolog D-506 (n=5, m=6; hexyloxy chain) shows a narrower effective nematic range of ~32.1 °C due to intervention of enantiotropic SmB (35.6 °C) and SmA (46.9 °C) phases before the nematic phase appears at 46.9 °C and clears at 79.0 °C [1]. D-508 (n=5, m=8; octyloxy chain) has an even more restricted nematic range of only ~14.5 °C (SmA 64.4 °C → N 78.9 °C Is) [1]. D-505 therefore provides the widest single-phase nematic window among the n=5 sub-series.

Nematic Phase Range
Head-to-head
D-505: ~39.5 °C (Cr→N 35.5 °C, N→I 75.0 °C) vs. D-506: ~32.1 °C, D-508: ~14.5 °C
Widest single-phase nematic window in n=5 sub-series
Heating cycle; monotropic SmA does not intrude
Liquid Crystal Display (LCD) Nematic Phase Engineering Phase Transition Thermodynamics

Monotropic vs. Enantiotropic Smectic A Phase: Implications for Mixture Formulation

D-505 possesses a monotropic SmA phase, meaning it appears only on cooling and does not interfere with the heating phase sequence [1]. Its homologs D-506 and D-508 both exhibit enantiotropic SmA phases that persist across the full thermal cycle [1]. In binary mixtures with 4-cyano-N-(4'-n-decyloxybenzylidene)-aniline (A22), D-505's monotropic SmA becomes induced and stabilized only within a limited composition range (up to ~27 wt% and reappearing from 42 to 95 wt%), whereas D-508's enantiotropic SmA shows complete miscibility with A22's SmA phase and suppresses the nematic phase across a broad composition range [1].

Smectic A Phase Character
Head-to-head
D-505: monotropic SmA; D-506/D-508: enantiotropic SmA
Nematic phase remains sole enantiotropic mesophase
Allows cleaner nematic host for mixture design
Smectic Phase Suppression Binary Mixture Phase Diagrams Liquid Crystal Formulation

Absence of Smectic B Phase in D-505: Advantage for Low-Temperature Nematic Operation

D-505 is the only member among the reported D-nOm compounds with n=5 that lacks a SmB (hexatic smectic B) phase entirely [1]. All longer alkoxy-chain homologs with n=5—including D-506 (SmB at 35.6 °C), D-508 (SmB at 48.6 °C), and the n=7 series compounds D-704 (SmB at 47.0 °C), D-706 (SmB at 55.5 °C), D-708 (SmB at 67.0 °C), and D-808 (SmB at 71.1 °C)—display enantiotropic SmB phases that raise the lower boundary of the nematic window [1]. The absence of SmB in D-505 permits direct crystal-to-nematic melting at 35.5 °C, the lowest nematic onset temperature within the reported dataset.

SmB Phase Absence
Class-level
No SmB phase observed; lowest nematic onset at 35.5 °C within reported dataset
Enables low-temperature nematic operation
Nematic onset up to 29 °C lower than D-508
SmB Phase Elimination Low-Temperature Nematic Stability Homologous Series Engineering

Viscosity and Dielectric Anisotropy Trends in 4-Alkoxyphenyl 4-Alkylcyclohexanecarboxylate Mixtures: Structure-Property Implications for D-505

Systematic studies on nematic mixtures of 4-alkoxyphenyl trans-4-alkylcyclohexane-carboxylates demonstrate that flow viscosity (η) increases exponentially from 16.3 to 50.6 cP at 25 °C as average molecular length (L̄) increases from 21.20 to 26.15 Å [1]. The dielectric anisotropy (Δε) of these mixtures is negative and linearly becomes less negative with increasing L̄ [1]. D-505, with a total of 10 alkyl/alkoxy carbons (n=5, m=5), falls at the shorter end of this length scale, predicting lower viscosity and more negative Δε than longer-chain homologs such as D-508 (total 13 carbons) or D-708 (total 15 carbons).

Viscosity & Dielectric Trend
Class-level
Predicted η ~16–25 cP, more negative Δε (shorter molecular length, ~21–22 Å)
Supports faster switching and VA-mode compatibility
Based on systematic mixture studies (Jensen & Wong 1981)
Flow Viscosity Dielectric Anisotropy Nematic Mixture Optimization

Thermal Stability Advantage of Cyclohexanecarboxylate Core Over Phenylbenzoate Analogs

Deutscher et al. (1978) demonstrated that p-n-alkoxyphenyl trans-4-n-alkylcyclohexanecarboxylates (including the structural class of D-505) exhibit larger thermal stability of mesophases than analogous phenylbenzoates [1]. Specifically, compounds 1–8 of the cyclohexanecarboxylate series show systematically higher clearing points compared to the corresponding phenylbenzoate esters (compound 13 and its homologs), attributed to the greater rigidity and linearity of the trans-1,4-disubstituted cyclohexane ring [1]. This class-level advantage means that for any given alkyl/alkoxy chain combination, the cyclohexanecarboxylate core delivers a wider nematic temperature range than a phenylbenzoate core with identical terminal chains.

Core Thermal Stability
Class-level
Cyclohexanecarboxylate core shows higher clearing points than analogous phenylbenzoates
Delivers wider nematic temperature range for given chain length
Class-level finding; magnitude varies with terminal chains
Mesophase Thermal Stability Core Structure Comparison Cyclohexane vs. Benzene Ring

Procurement-Guiding Application Scenarios for Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester (CAS 67679-66-7)


Room-Temperature Nematic Host for Twist Nematic (TN) and Vertical Alignment (VA) LCD Mixtures

D-505's crystal-to-nematic transition at 35.5 °C combined with a 75.0 °C clearing point [1] provides a ~39.5 °C enantiotropic nematic window ideal for room-temperature LCD formulations. Its predicted low viscosity (class-level inference from the Jensen & Wong 1981 series [2]) and negative dielectric anisotropy make it particularly suitable as a base component in VA-mode mixtures where fast switching (<10 ms) is required. Unlike D-506 or D-508, D-505 introduces no enantiotropic SmB or SmA phases that could broaden the smectic range and slow response times.

Binary and Multicomponent Mixture Research Requiring Controlled Smectic Phase Induction

Because D-505 carries only a monotropic SmA phase, it serves as an ideal 'smectic-neutral' base component in binary phase diagram studies [1]. Researchers studying induced smectic phases can use D-505 to isolate the contribution of a second smectogenic component without interference from an enantiotropic host SmA. The Anand et al. (2004) study demonstrates this principle by using D-505 with A22 to map induced SmA phase boundaries across a full composition range [1].

Electro-Optic Device Prototyping Requiring Low-Temperature Nematic Stability

The absence of a SmB phase in D-505 allows direct crystal-to-nematic melting at 35.5 °C, the lowest nematic onset among all reported D-nOm homologs [1]. This makes D-505 the preferred choice for prototype devices targeting outdoor or automotive applications where the nematic phase must persist down to near-freezing conditions. Competing homologs like D-704 (SmB at 47.0 °C) or D-706 (SmB at 55.5 °C) would lose nematic behavior well above room temperature [1].

Structure-Property Relationship Studies on Cyclohexanecarboxylate Liquid Crystals

As the symmetric n=m=5 member of the D-nOm series, D-505 represents a critical data point for quantitative structure-property relationship (QSPR) modeling of alkyl/alkoxy chain length effects on mesophase behavior [1]. Its monotropic SmA, absent SmB, moderate clearing point, and predicted low viscosity [2] make it a benchmark compound for computational studies aiming to predict phase diagrams of cyclohexanecarboxylate ester mixtures.

Application
Selection Property
Validation Focus
Room-Temperature TN/VA LCD Mixtures
Wide nematic range with monotropic SmA; low predicted viscosity; negative dielectric anisotropy
Verify clearing point and absence of smectic interference in mixture; validate switching speed
Binary Mixture Studies with Controlled Smectic Induction
Monotropic SmA phase as smectic-neutral base
Map induced SmA phase boundaries without interference from enantiotropic host SmA
Low-Temperature Electro-Optic Device Prototyping
Absence of SmB phase; low crystal-to-nematic transition
Confirm nematic persistence down to near-freezing for outdoor/automotive applications
Structure-Property Relationship (QSPR) Modeling
Symmetric chain length (n=m=5) and reported phase-transition data
Use as benchmark compound for modeling chain-length effects on mesophase stability
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